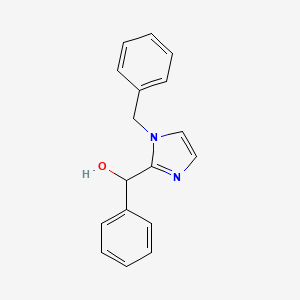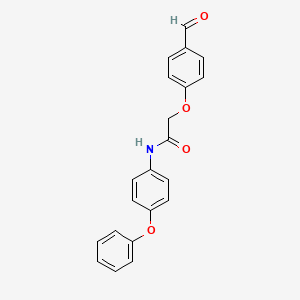
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, also known as DMPA, is a proline-based chiral auxiliary that has been widely used in organic synthesis. DMPA has a unique structure that allows it to act as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is based on its ability to form a stable complex with the substrate. The proline moiety of this compound acts as a Lewis base, while the amide group acts as a hydrogen bond donor. This allows this compound to catalyze reactions by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound, as it is primarily used as a catalyst in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide as a chiral auxiliary is its high enantioselectivity. This compound has been shown to catalyze reactions with high stereoselectivity, making it a useful tool in the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds. This compound could be used to synthesize chiral intermediates that could then be used in the production of new drugs. Another potential application is in the development of new catalysts based on the structure of this compound. By modifying the structure of this compound, it may be possible to create new catalysts with improved properties. Finally, this compound could be used in the synthesis of new materials, such as chiral polymers and liquid crystals.
Synthesemethoden
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide can be synthesized by reacting 4-methylbenzoyl chloride with (S)-proline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been widely used as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Mannich reactions. This compound has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEAVBEQYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)
![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
